4-(Fluorosulfonyl)-5-methylfuran-2-carboxylicacid
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Overview
Description
4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is a unique organic compound characterized by the presence of a fluorosulfonyl group attached to a furan ring. This compound has garnered significant interest due to its potential applications in various fields, including organic synthesis, chemical biology, and materials science. The incorporation of the fluorosulfonyl group imparts distinct chemical properties, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(fluorosulfonyl)-5-methylfuran-2-carboxylic acid typically involves the introduction of the fluorosulfonyl group onto a pre-formed furan ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired compound under mild conditions . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as fluorosulfonylating agents .
Industrial Production Methods: Industrial production of 4-(fluorosulfonyl)-5-methylfuran-2-carboxylic acid may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove the fluorosulfonyl group or convert it into other functional groups.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reaction conditions are typically mild, ensuring the stability of the furan ring while facilitating the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized furan compounds .
Scientific Research Applications
4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(fluorosulfonyl)-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic residues in proteins and other biomolecules . This reactivity makes it an effective tool for modifying enzyme active sites and probing protein functions. The compound’s effects are mediated through the formation of stable adducts with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Another fluorosulfonyl-containing compound with similar reactivity but different structural features.
Sulfonyl fluorides: A broader class of compounds that share the sulfonyl fluoride functional group and exhibit similar chemical properties.
Uniqueness: 4-(Fluorosulfonyl)-5-methylfuran-2-carboxylic acid is unique due to the presence of both the fluorosulfonyl group and the furan ring. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable adducts with biomolecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H5FO5S |
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Molecular Weight |
208.17 g/mol |
IUPAC Name |
4-fluorosulfonyl-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H5FO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
BMKYLTMMGLJTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
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